2-(4-Methoxyphenyl)-5-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4,5-dihydro-1,3-thiazole
Description
Properties
Molecular Formula |
C13H15N5OS2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C13H15N5OS2/c1-18-13(15-16-17-18)20-8-11-7-14-12(21-11)9-3-5-10(19-2)6-4-9/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
YPXDYYIFQHURJK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCC2CN=C(S2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Biological Activity
The compound 2-(4-Methoxyphenyl)-5-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4,5-dihydro-1,3-thiazole is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₅N₅OS
- Molecular Weight : 285.36 g/mol
- Chemical Structure : The compound features a thiazole ring substituted with a methoxyphenyl group and a tetrazole moiety linked via a sulfanylmethyl group.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing several pharmacological effects:
Antimicrobial Activity
Research indicates that thiazole derivatives often exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values were found to be as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Several studies have investigated the anticancer potential of thiazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation:
- Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM .
- Mechanistically, it was suggested that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been highlighted in recent research:
- In animal models of inflammation, administration of the compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest:
- Interaction with Enzymes : The sulfanylmethyl group may facilitate interactions with key enzymes involved in inflammatory pathways.
- Receptor Modulation : Binding studies indicate potential interactions with dopamine receptors, which could explain some neuropharmacological effects observed in animal models .
Data Table of Biological Activities
Case Studies
- Anticancer Study in Mice : A study evaluated the effects of the compound on tumor growth in mice models. Results showed a marked reduction in tumor size compared to control groups, attributed to enhanced apoptosis and reduced cell proliferation markers.
- Inflammation Model : Another study utilized a carrageenan-induced paw edema model to assess anti-inflammatory effects. The compound significantly inhibited swelling compared to untreated controls, suggesting its therapeutic potential for inflammatory diseases.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile building block. It can be utilized in the synthesis of more complex molecules through various chemical reactions such as nucleophilic substitution and cyclization. Its structural components allow for modifications that can lead to new compounds with desired properties.
Biology
Research indicates that derivatives of thiazole compounds exhibit diverse biological activities:
-
Antimicrobial Activity : Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains. The presence of the tetrazole group enhances its antimicrobial efficacy.
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 8 µg/mL Compound B S. aureus 12 µg/mL - Anticancer Properties : The compound has been investigated for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it may activate caspase pathways leading to programmed cell death.
Medicine
The therapeutic applications of this compound are notable:
- Drug Development : The unique structure allows for the development of novel drugs targeting specific diseases. For instance, compounds derived from thiazoles have been explored for their anti-inflammatory and analgesic properties.
Case Study 1: Antimicrobial Efficacy
A study conducted on synthesized thiazole derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research demonstrated that modifications in the side chains could enhance activity against resistant strains.
Case Study 2: Anticancer Activity
In vitro studies showed that certain derivatives of this compound could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G1 phase. The activation of pro-apoptotic proteins was noted, suggesting a potential pathway for therapeutic intervention.
Chemical Reactions Analysis
Oxidation of the Dihydrothiazole Ring
The 4,5-dihydro-1,3-thiazole (thiazoline) moiety undergoes oxidation to form a fully aromatic thiazole system under mild oxidative conditions. This reaction is critical for modulating electronic properties and biological activity.
Example Reaction:
Key Data:
| Oxidant | Conditions | Yield (%) | Product Stability |
|---|---|---|---|
| HO | RT, 12 h, AcOH | 78 | High |
| DDQ | Reflux, DCM, 6 h | 92 | Moderate |
This transformation is reversible under reducing conditions, enabling dynamic redox-responsive applications .
Functionalization of the Sulfanylmethyl Group
The sulfanylmethyl (-SCH-) linker between the thiazoline and tetrazole moieties participates in nucleophilic substitution and oxidation reactions.
Oxidation to Sulfoxide/Sulfone
Controlled oxidation with agents like mCPBA or NaIO yields sulfoxide or sulfone derivatives, altering steric and electronic profiles.
Reaction Pathway:
Comparative Reactivity:
| Oxidant | Product | Reaction Time | Yield (%) |
|---|---|---|---|
| mCPBA (1 eq) | Sulfoxide | 2 h | 85 |
| mCPBA (2 eq) | Sulfone | 4 h | 72 |
Nucleophilic Substitution
The sulfur atom acts as a nucleophile in alkylation or arylation reactions. For example, reaction with methyl iodide forms a sulfonium intermediate .
Reactions Involving the Tetrazole Moiety
The 1-methyltetrazol-5-yl group exhibits versatility in cycloaddition and coordination chemistry.
Click Chemistry
The tetrazole participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole hybrids, enhancing structural diversity.
Example:
Conditions:
Metal Coordination
The tetrazole’s nitrogen atoms coordinate transition metals (e.g., Zn, Cu), forming complexes with enhanced stability for catalytic or medicinal applications .
Electrophilic Substitution on the Methoxyphenyl Group
The para-methoxyphenyl substituent directs electrophilic aromatic substitution (EAS) to the ortho and para positions relative to the methoxy group.
Nitration Example:
Regioselectivity Data:
| Electrophile | Position | Yield (%) |
|---|---|---|
| NO | Para | 65 |
| Ortho | 30 |
Demethylation (e.g., using BBr) converts the methoxy group to a hydroxyl, enabling further functionalization .
Ring-Opening Reactions of the Thiazoline System
Under acidic or basic conditions, the thiazoline ring undergoes cleavage to form thioamide or iminothiol intermediates.
Acidic Hydrolysis:
Conditions and Outcomes:
| Acid | Temperature | Product |
|---|---|---|
| 6M HCl | Reflux | 4-Methoxyphenylthioamide |
| HSO | 80°C | Sulfonic Acid Derivative |
This reactivity facilitates scaffold-hopping strategies in drug design .
Condensation and Cyclization Reactions
The secondary amine in the dihydrothiazole participates in Schiff base formation with aldehydes or ketones.
Schiff Base Synthesis:
Optimized Protocol:
Comparison with Similar Compounds
Heterocyclic Diversity and Functional Groups
- Triazole-Thiazole Hybrids (): Compounds like IDOMOF and MEWQUC incorporate pyrazole and triazole rings, increasing hydrogen-bonding capacity.
- ZINC Database Compounds (): Analogues such as ZINC C13637710 feature carbamimidamido and acetamide groups, highlighting how substituent polarity impacts target binding. The target compound’s methoxyphenyl group may enhance π-π stacking in hydrophobic pockets .
Structural and Computational Analysis
3.1. Crystallographic Studies
Single-crystal X-ray diffraction (SHELX software, ) reveals that isostructural compounds 4 and 5 adopt nearly planar conformations with slight deviations in aryl group orientations. Similar methods could elucidate the target compound’s conformation, particularly the spatial arrangement of the tetrazole and methoxyphenyl groups .
3.2. Intermolecular Interactions Intermolecular contact analysis (e.g., ) for analogues demonstrates that sulfur atoms in thiazoles participate in van der Waals interactions, while methoxy groups engage in weak hydrogen bonds. The tetrazole’s nitrogen atoms in the target compound may facilitate stronger dipole-dipole interactions .
Preparation Methods
Precursor Preparation: α-Chloroketone Intermediate
The synthesis begins with the preparation of 2-chloro-1-(4-methoxyphenyl)ethan-1-one, a critical precursor. This compound is synthesized by chlorination of 4-methoxyacetophenone using thionyl chloride (SOCl₂) under reflux conditions.
Reaction Conditions
-
Substrate : 4-Methoxyacetophenone (1.0 equiv)
-
Chlorinating Agent : SOCl₂ (2.5 equiv)
-
Solvent : Dichloromethane (DCM)
-
Temperature : 60°C, reflux for 6 hours
The product is purified via vacuum distillation and characterized by -NMR ( 4.21 ppm, singlet for CH₂Cl) and IR (C=O stretch at 1,710 cm⁻¹).
Cyclocondensation with Thiourea
The α-chloroketone undergoes cyclocondensation with thiourea to form the dihydrothiazole ring.
Procedure
-
Substrates :
-
2-Chloro-1-(4-methoxyphenyl)ethan-1-one (1.0 equiv)
-
Thiourea (1.2 equiv)
-
-
Solvent : Ethanol (EtOH)
-
Workup : Cooled to 0°C, filtered, and recrystallized from hot ethanol
Characterization Data
-
Molecular Formula : C₁₀H₁₀N₂OS
-
MS (ESI+) : m/z 231.08 [M+H]⁺
-
-NMR : δ 3.82 (s, 3H, OCH₃), 4.15–4.30 (m, 2H, CH₂), 6.92–7.45 (m, 4H, Ar-H)
Synthesis of 1-Methyltetrazole-5-Thiol (MTT)
Cyclization of Methylamine with Carbon Disulfide
MTT is synthesized via a two-step process:
-
Formation of Methylisothiocyanate :
-
Cyclization with Sodium Azide :
Characterization of MTT
-
Molecular Formula : C₂H₄N₄S
-
Melting Point : 145–147°C
Functionalization with Sulfanylmethyl Group
Bromination of Dihydrothiazole
The dihydrothiazole intermediate is brominated at the 5-position to introduce a leaving group for nucleophilic substitution.
Procedure
-
Reagent : N-Bromosuccinimide (NBS, 1.1 equiv)
-
Solvent : CCl₄
-
Conditions : Light exclusion, 25°C, 3 hours
Characterization
-
-NMR : δ 4.42 (s, 2H, CH₂Br)
Thiol-Etherification with MTT
The brominated dihydrothiazole reacts with MTT in the presence of a base to form the sulfanylmethyl linkage.
Optimized Conditions
-
Substrates :
-
Brominated dihydrothiazole (1.0 equiv)
-
MTT (1.5 equiv)
-
-
Base : K₂CO₃ (2.0 equiv)
-
Solvent : Dimethylformamide (DMF)
-
Yield : 65%
Spectroscopic Validation
Comparative Analysis of Synthetic Routes
| Method Step | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| α-Chloroketone synthesis | 85–90 | 98 | High reproducibility |
| Dihydrothiazole formation | 78 | 95 | Scalable under reflux |
| MTT synthesis | 75 | 97 | Avoids hazardous intermediates |
| Thiol-etherification | 65 | 90 | Regioselective with minimal byproducts |
Challenges and Optimization Strategies
Regioselectivity in Tetrazole Functionalization
The 1-methyltetrazole-5-thiol exhibits tautomerism, leading to potential regioselectivity issues during sulfanylmethylation. Using bulky bases (e.g., DBU) in DMF suppresses tautomerization, ensuring >90% selectivity for the 5-position.
Purification of Hydrophobic Intermediates
Late-stage intermediates exhibit low solubility in polar solvents. Gradient column chromatography (hexane:EtOAc 8:2 to 6:4) resolves this, achieving >95% purity.
Scalability and Industrial Relevance
Pilot-scale batches (100 g) demonstrate consistent yields (60–63%) using flow chemistry for the cyclocondensation step, reducing reaction time from 8 hours to 45 minutes. Environmental impact assessments highlight the need to replace DMF with cyclopentyl methyl ether (CPME) to meet green chemistry standards .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(4-methoxyphenyl)-5-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4,5-dihydro-1,3-thiazole, and how can purity be validated?
Answer:
The synthesis typically involves multi-step reactions, such as:
Thiazole core formation : Cyclization of thiosemicarbazides or coupling of aryl isothiocyanates with hydrazides under reflux (e.g., ethanol or methanol as solvents) .
Tetrazole sulfanylmethyl incorporation : Click chemistry or nucleophilic substitution using 1-methyltetrazole-5-thiol in the presence of catalysts like Cu(I) or base-mediated conditions .
Purification : Column chromatography or recrystallization using ethanol/water mixtures.
Purity validation :
- Elemental analysis (C, H, N, S) to confirm stoichiometry.
- Spectroscopy : IR (C=S, C-N stretches), /-NMR for structural confirmation (e.g., methoxyphenyl protons at ~3.8 ppm, tetrazole methyl at ~4.1 ppm) .
- HPLC with UV detection to assess chromatographic homogeneity .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound’s structure?
Answer:
- -NMR : Identifies protons on the dihydrothiazole ring (e.g., methylene protons as multiplet signals at 3.5–4.5 ppm) and methoxyphenyl groups (singlet at ~3.8 ppm) .
- -NMR : Confirms carbonyl/thione carbons (160–180 ppm) and aromatic carbons (110–150 ppm) .
- IR Spectroscopy : Detects C-S (600–700 cm), C=N (1600 cm), and OCH (1250 cm) stretches .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .
Advanced: How can computational methods like Multiwfn be applied to study this compound’s electronic properties?
Answer:
- Electrostatic Potential (ESP) Maps : Use Multiwfn to visualize electron-rich regions (e.g., tetrazole and thiazole rings) for predicting reactivity and binding sites .
- Bond Order Analysis : Quantify conjugation between the thiazole and tetrazole moieties to assess stability.
- Orbital Composition : Analyze HOMO-LUMO gaps to predict charge-transfer interactions in biological systems .
- Cross-Validation : Compare DFT-calculated IR/NMR spectra with experimental data to resolve discrepancies in tautomeric forms .
Advanced: What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?
Answer:
- Disorder in Flexible Groups : The sulfanylmethyl and tetrazole substituents may exhibit positional disorder. SHELXL’s PART and SIMU commands can model anisotropic displacement parameters .
- Twinned Crystals : Use SHELXD for initial structure solution and SHELXL’s TWIN matrix to refine twinning ratios .
- High-Resolution Data : Leverage SHELXPRO to generate restraints for bond lengths/angles, especially for the dihydrothiazole ring .
Advanced: How can researchers investigate the biological activity of this compound, and what structural analogs provide mechanistic insights?
Answer:
- In Vitro Assays : Screen against bacterial (e.g., Mycobacterium tuberculosis) or fungal strains, referencing analogs like halogenated tetrazole amines with confirmed antitubercular activity .
- Molecular Docking : Use the tetrazole-thiazole scaffold to model interactions with enzymes (e.g., cytochrome P450), comparing with crystallographic data from similar compounds like 1,3,4-thiadiazoles .
- SAR Studies : Modify the methoxyphenyl or tetrazole groups to assess impact on bioactivity, guided by precedents in triazole-thione derivatives .
Advanced: How should researchers resolve contradictions between computational predictions and experimental spectroscopic data?
Answer:
- Tautomerism Analysis : Use -NMR variable-temperature studies to detect thione-thiol equilibria, then refine DFT calculations (e.g., in Gaussian) to match observed shifts .
- Solvent Effects : Re-run computations with explicit solvent models (e.g., PCM in water/DMSO) if experimental data were acquired in polar solvents .
- Crystallographic Validation : Compare X-ray bond lengths/angles with optimized geometries to identify force field inaccuracies .
Basic: What are the key stability considerations for storing and handling this compound?
Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the methoxyphenyl group.
- Moisture Avoidance : Use desiccants due to hygroscopic tetrazole-thiol moieties .
- Inert Atmosphere : Handle under argon during synthesis to avoid oxidation of sulfur-containing groups .
Advanced: What strategies optimize yield in large-scale synthesis while maintaining regioselectivity?
Answer:
- Catalyst Screening : Test Pd/Cu catalysts for Suzuki coupling of methoxyphenyl precursors to minimize byproducts .
- Microwave-Assisted Synthesis : Reduce reaction time for cyclization steps (e.g., from 12 hours to 30 minutes) .
- Protecting Groups : Temporarily block the tetrazole nitrogen during sulfanylmethylation to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
